Author: BenchChem Technical Support Team. Date: January 2026
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biological activity of 2(Z)-Butene-1,4-diamine,dihydrochloride, a compelling unsaturated analogue of the native polyamine putrescine. Polyamines are essential for cell growth and proliferation, and their dysregulation is a hallmark of cancer and other proliferative diseases. Consequently, the polyamine metabolic pathway is a validated target for therapeutic intervention. This document synthesizes the current understanding of 2(Z)-Butene-1,4-diamine,dihydrochloride, detailing its interactions with key metabolic enzymes, its transport into target cells, and its applications as a vector for targeted therapies. We will explore its mechanism of action, present relevant experimental protocols, and provide insights for future research and drug development efforts. The information is structured to offer both foundational knowledge and practical guidance for researchers in oncology, medicinal chemistry, and molecular biology.
Introduction: Targeting the Polyamine Pathway
The natural polyamines—putrescine, spermidine, and spermine—are ubiquitous polycationic molecules critical for a myriad of cellular functions, including DNA stabilization, gene transcription, translation, and cell cycle progression.[1] Cancer cells exhibit a heightened demand for polyamines to sustain their rapid proliferation, often characterized by upregulated biosynthetic enzymes and an overactive polyamine transport system (PTS).[2] This dependency makes the polyamine pathway an attractive target for anticancer drug development.[3]
Strategies to disrupt polyamine homeostasis include inhibiting key biosynthetic enzymes like ornithine decarboxylase (ODC) and S-adenosylmethionine decarboxylase (AdoMetDC), or inducing the primary catabolic enzyme, spermidine/spermine N¹-acetyltransferase (SSAT).[4] An alternative and highly promising approach involves the design of polyamine analogues. These synthetic molecules can compete with natural polyamines for transport into the cell and interaction with effector sites, but fail to perform the essential functions of their natural counterparts.[4]
2(Z)-Butene-1,4-diamine,dihydrochloride, the subject of this guide, is a structural analogue of putrescine featuring a rigid cis-double bond in its carbon backbone. This structural modification confers unique biological properties, positioning it as a tool for both direct therapeutic intervention and as a specialized delivery vehicle for other cytotoxic or imaging agents.
Mechanism of Action and Cellular Interactions
The biological activity of 2(Z)-Butene-1,4-diamine is multifaceted, stemming from its ability to interact with several components of the polyamine metabolic and transport machinery.
Interaction with the Polyamine Transport System (PTS)
A primary determinant of a polyamine analogue's activity is its ability to enter the cell. 2(Z)-Butene-1,4-diamine, often referred to in literature as (Z)-DAB, is recognized and actively transported into cells via the PTS.[5][6] This is a critical feature, as the PTS is frequently upregulated in cancer cells, providing a mechanism for selective accumulation of the analogue in neoplastic tissues.[2]
The workflow for assessing a compound's interaction with the PTS typically involves competitive uptake assays using radiolabeled natural polyamines.
Caption: Workflow for a Competitive Polyamine Uptake Assay.
Modulation of Polyamine Metabolic Enzymes
Once inside the cell, 2(Z)-Butene-1,4-diamine can interfere with the delicate balance of polyamine metabolism by interacting with key enzymes.
2(Z)-Butene-1,4-diamine is a substrate and a mechanism-based inactivator of porcine kidney diamine oxidase (DAO), an enzyme involved in the degradation of putrescine.[4] The inactivation process involves the enzymatic oxidation of the diamine to its corresponding unsaturated aminoenal product. This reactive aldehyde can then form a covalent adduct with a nucleophilic residue in the enzyme's active site, leading to irreversible inhibition.[4]
Interestingly, the stereochemistry of the double bond plays a crucial role in its inhibitory potency. The (E)-isomer is a more potent inactivator than the (Z)-isomer. In a study by He et al., under identical conditions, reaction with the (E)-isomer resulted in complete enzyme inactivation, whereas 46% of enzyme activity remained after reaction with the (Z)-isomer.[4] The proposed reason for this difference is that the cis-aminoenal product of the (Z)-isomer rapidly cyclizes to form a stable pyrrole, making it less available to react with the enzyme.[4]
| Compound | Enzyme | Inhibition Type | Kinetic Parameters | Reference |
| (E)-1,4-diamino-2-butene | Porcine Kidney DAO | Irreversible, Mechanism-Based | Apparent Kᵢ = 0.34 mM; kᵢₙₐ꜀ₜ = 500 M⁻¹s⁻¹ | [4] |
| (Z)-1,4-diamino-2-butene | Porcine Kidney DAO | Irreversible, Mechanism-Based | Less potent than (E)-isomer; 46% activity remains | [4] |
In addition to its effects on catabolism, (Z)-1,4-diamino-2-butene (Z-DAB) has been shown to be a potent inhibitor of ODC, the first and rate-limiting enzyme in polyamine biosynthesis.[6] By inhibiting ODC, the compound can lead to the depletion of intracellular putrescine and spermidine pools, thereby slowing cell growth.[6] This dual action—inhibiting biosynthesis while also being a substrate for degradative enzymes—highlights its potential to effectively disrupt polyamine homeostasis.
Application as a Tumor-Targeting Vector
Leveraging its efficient uptake by the PTS in cancer cells, 2(Z)-Butene-1,4-diamine has been successfully employed as a vector to deliver therapeutic and imaging agents specifically to tumors.[5]
Boron Neutron Capture Therapy (BNCT)
BNCT is a binary radiotherapy that requires the selective accumulation of a non-radioactive isotope, boron-10 (¹⁰B), in tumor cells.[6] Subsequent irradiation with a beam of low-energy neutrons causes the ¹⁰B atoms to undergo a nuclear fission reaction, releasing high-energy alpha particles (⁴He nuclei) and lithium-7 (⁷Li) nuclei. These particles have a very short path length (approximately 5–9 µm), confining the cytotoxic damage to the boron-containing cells and sparing adjacent healthy tissue.[6]
A derivative, (Z)-2-[4-(5,5-dimethyl-dioxaborinan-2-yl)phenyl]methyl-1,4-diamino-2-butene (Z-4-Bbz-DAB), was synthesized and shown to be a substrate for the PTS, leading to significant boron accumulation in 3LL Lewis lung carcinoma cells.[5] This demonstrates the utility of the 2(Z)-Butene-1,4-diamine scaffold as a delivery vehicle for BNCT agents.
Caption: Targeted Delivery for Boron Neutron Capture Therapy (BNCT).
Experimental Protocols & Methodologies
This section provides an overview of established, field-proven protocols relevant to the study of 2(Z)-Butene-1,4-diamine,dihydrochloride.
Diamine Oxidase (DAO) Inhibition Assay
In Vitro Cytotoxicity Assay (MTT Assay)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Methodology:
-
Cell Culture: Seed cancer cells (e.g., A549 lung carcinoma, PC3 prostate cancer) in 96-well plates and allow them to adhere overnight.
-
Treatment: Expose cells to a range of concentrations of 2(Z)-Butene-1,4-diamine,dihydrochloride for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ (the concentration of drug that inhibits cell growth by 50%).
SSAT Activity Assay
Toxicology and Safety Considerations
Direct and comprehensive toxicological data for 2(Z)-Butene-1,4-diamine,dihydrochloride is not extensively documented in public literature. However, based on related compounds and its chemical nature, certain precautions are warranted.
-
Handling: As a diamine salt, it should be handled with standard laboratory precautions, including the use of gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Potential for Irritation: The related compound, 2-Butene-1,4-diol, is known to be a skin, eye, and respiratory irritant.[7]
-
Metabolic Products: The enzymatic oxidation of the parent diamine produces a reactive aldehyde, cis-2-butene-1,4-dial, which has been shown to be mutagenic in the Ames assay. While this is a product of degradation, its potential formation and reactivity should be considered in any toxicological assessment.
Further studies, including acute toxicity studies in animal models and genotoxicity assays, are required to establish a comprehensive safety profile for this compound.
Future Directions and Conclusion
2(Z)-Butene-1,4-diamine,dihydrochloride is a polyamine analogue with demonstrated biological activity. Its ability to be transported via the PTS, inhibit key enzymes in polyamine metabolism, and act as a tumor-targeting vector makes it a compound of significant interest.
Key areas for future investigation include:
-
Quantitative Biological Data: A thorough determination of its inhibitory constants (Kᵢ, IC₅₀) against a panel of human polyamine metabolic enzymes is needed.
-
In Vitro Efficacy: Comprehensive screening against a diverse panel of human cancer cell lines to determine its standalone cytotoxic potential and identify responsive cancer types.
-
Mechanism of Action: Elucidation of its effects on cell cycle progression, apoptosis induction, and specific signaling pathways downstream of polyamine depletion.
-
SSAT Induction: Direct measurement of its ability to induce SSAT, a key mechanism of action for many cytotoxic polyamine analogues.
-
In Vivo Studies: Evaluation of its anti-tumor efficacy and toxicological profile in preclinical animal models.
References
- He, Z., Nadkarni, D. V., Sayre, L. M., & Greenaway, F. T. (1995). Mechanism-based inactivation of porcine kidney diamine oxidase by 1,4-diamino-2-butene. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1253(1), 117–127.
- Igarashi, K., & Kashiwagi, K. (2010). Modulation of cellular function by polyamines. The International Journal of Biochemistry & Cell Biology, 42(1), 39-51.
- Wallace, H. M., & Fraser, A. V. (2003). Polyamine analogues as anticancer drugs. Biochemical Society Transactions, 31(2), 393-396.
- Pegg, A. E. (2009). Spermidine/spermine-N1-acetyltransferase: a key metabolic regulator. American Journal of Physiology-Endocrinology and Metabolism, 294(6), E995-E1010.
- Martin, B., et al. (2002). (Z)-1,4-diamino-2-butene as a vector of boron, fluorine, or iodine for cancer therapy and imaging: synthesis and biological evaluation. Bioorganic & Medicinal Chemistry, 10(9), 2863-2871.
- Gerner, E. W., & Meyskens, F. L. (2004). Polyamines and cancer: old molecules, new understanding.
- Casero, R. A., & Marton, L. J. (2007). Targeting polyamine metabolism and function in cancer and other hyperproliferative diseases. Nature Reviews Drug Discovery, 6(5), 373-390.
- Benchchem (Product Information). 2(Z)-Butene-1,4-diamine,dihydrochloride. Benchchem.com.
- PubChem (Database). 2-Butene-1,4-diamine, (2Z)-.
- Martin, B., et al. (2002). (Z)-1,4-diamino-2-butene as a vector of boron, fluorine, or iodine for cancer therapy and imaging: Synthesis and biological evaluation.
- Bardsley, W. G., Crabbe, M. J., & Shindler, J. S. (1973). Kinetics of the diamine oxidase reaction. Biochemical Journal, 131(3), 459-469.
- Yang, J., et al. (1995). Significant induction of spermidine/spermine N1-acetyltransferase without cytotoxicity by the growth-supporting polyamine analogue 1,12-dimethylspermine. Journal of Cellular Physiology, 165(1), 71-76.
- Zhu, H., et al. (2005). Synthesis and in vitro cytotoxicity of novel hydrophilic chiral 2-alkoxy-1,4-butanediamine platinum (II) complexes. Bioorganic & Medicinal Chemistry Letters, 15(22), 4936-4943.
- Musa, M. A., Badisa, V. L., & Latinwo, L. M. (2014). Cytotoxic activity of N, N'-Bis (2-hydroxybenzyl) ethylenediamine derivatives in human cancer cell lines. Anticancer Research, 34(4), 1601-1607.
- Peterson, L. A., et al. (2001). A reactive metabolite of furan, cis-2-butene-1,4-dial, is mutagenic in the Ames assay. Chemical Research in Toxicology, 14(2), 193-197.
- Sigma-Aldrich (Product Information).
- The Applications and Safety Considerations of 2-Butene-1,4-diol in Various Industries. (2023). Medium.
- He, Z., et al. (1995). Mechanism-based inactivation of porcine kidney diamine oxidase by 1,4-diamino-2-butene. PubMed.
- Bardsley, W. G., & Ashford, J. S. (1972). Inhibition of pig kidney diamine oxidase by substrate analogues. Biochemical Journal, 128(1), 253-263.
- Suetsugu, T. (1970). Enzymic properties of diamine oxidase from hog kidney. Japanese Journal of Pharmacology, 20(4), 525-536.
Sources